molecular formula C7H9ClN2O2 B13272263 2-[(3-Amino-5-chloropyridin-4-yl)oxy]ethan-1-ol

2-[(3-Amino-5-chloropyridin-4-yl)oxy]ethan-1-ol

Cat. No.: B13272263
M. Wt: 188.61 g/mol
InChI Key: VRODYAXIMDUBQI-UHFFFAOYSA-N
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Description

2-[(3-Amino-5-chloropyridin-4-yl)oxy]ethan-1-ol is a chemical compound with the molecular formula C7H9ClN2O2 and a molecular weight of 188.61 g/mol . This compound is characterized by the presence of an amino group, a chloropyridine ring, and an ethan-1-ol moiety. It is primarily used for research purposes and has various applications in scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-Amino-5-chloropyridin-4-yl)oxy]ethan-1-ol typically involves the reaction of 3-amino-5-chloropyridine with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as sodium hydroxide or potassium hydroxide. The reaction mixture is heated to a specific temperature, usually around 60-80°C, and stirred for several hours to ensure complete conversion of the starting materials .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and continuous flow reactors. The reaction conditions are optimized to achieve high yields and purity of the final product. The use of advanced purification techniques, such as distillation and chromatography, ensures that the compound meets the required specifications for research and industrial applications .

Chemical Reactions Analysis

Types of Reactions

2-[(3-Amino-5-chloropyridin-4-yl)oxy]ethan-1-ol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium methoxide (NaOMe) in methanol.

Major Products Formed

Scientific Research Applications

2-[(3-Amino-5-chloropyridin-4-yl)oxy]ethan-1-ol has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-[(3-Amino-5-chloropyridin-4-yl)oxy]ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, leading to changes in cellular processes and biochemical pathways. The exact mechanism depends on the specific application and the molecular target involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(3-Amino-5-chloropyridin-4-yl)oxy]ethan-1-ol is unique due to the presence of both an amino group and a chloropyridine ring, which allows it to participate in a wide range of chemical reactions and interactions. This makes it a versatile compound for various research applications .

Properties

Molecular Formula

C7H9ClN2O2

Molecular Weight

188.61 g/mol

IUPAC Name

2-(3-amino-5-chloropyridin-4-yl)oxyethanol

InChI

InChI=1S/C7H9ClN2O2/c8-5-3-10-4-6(9)7(5)12-2-1-11/h3-4,11H,1-2,9H2

InChI Key

VRODYAXIMDUBQI-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C=N1)Cl)OCCO)N

Origin of Product

United States

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